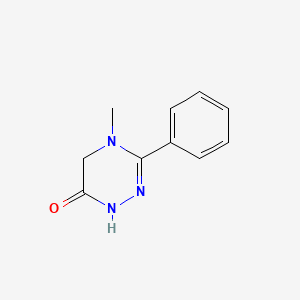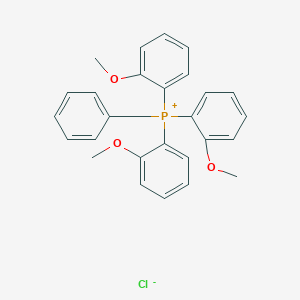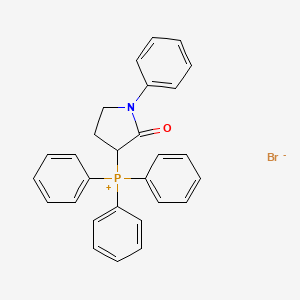
(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a triphenylphosphonium moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide typically involves the reaction of a pyrrolidine derivative with triphenylphosphine and a suitable brominating agent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as palladium or copper may be used.
Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, or bases.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Industry: In industrial settings, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action for (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide would involve its interaction with molecular targets such as enzymes or receptors. The triphenylphosphonium moiety is known for its ability to target mitochondria, which could be a key aspect of its biological activity.
類似化合物との比較
- (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium chloride
- (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium iodide
Uniqueness: The bromide variant may exhibit different solubility, reactivity, or biological activity compared to its chloride or iodide counterparts. These differences can be crucial in determining its suitability for specific applications.
特性
CAS番号 |
148776-18-5 |
|---|---|
分子式 |
C28H25BrNOP |
分子量 |
502.4 g/mol |
IUPAC名 |
(2-oxo-1-phenylpyrrolidin-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25NOP.BrH/c30-28-27(21-22-29(28)23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1 |
InChIキー |
BCUCCIAFGPPTLS-UHFFFAOYSA-M |
正規SMILES |
C1CN(C(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
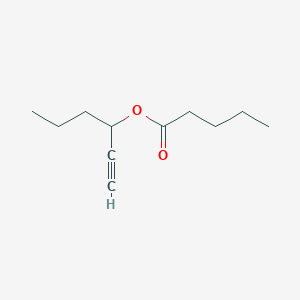


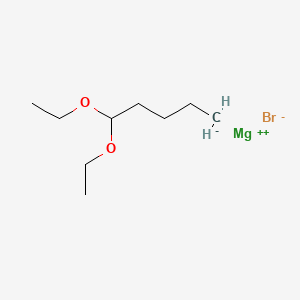

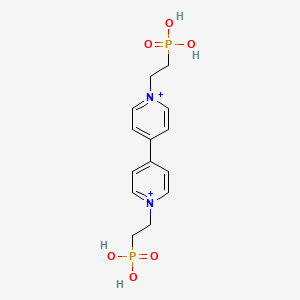
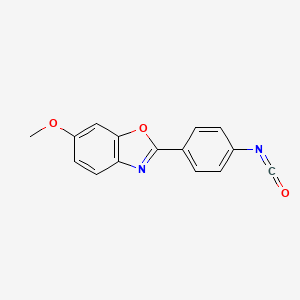
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)

![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
